molecular formula C11H13NO4 B090217 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 122-47-4

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No. B090217
Key on ui cas rn: 122-47-4
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-VURMDHGXSA-N
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Patent
US05663360

Procedure details

A mixture of veratraldehyde (200 g, 1.20 mol), ammonium acetate (94.0 g, 1.22 mol) nitroethane (400 ml, 418 g, 5.57 mol) and toluene (200 ml) is refluxed for 2 hours and thirty minutes, with ternary azeotrope toluene/nitro ethane/water being distilled off and formed water being separated. The red solution is cooled down to about 40° C. and is concentrated to residue at 40°-50° C./20 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
toluene nitro ethane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.C([O-])(=O)C.[NH4+].C1(C)C=CC=CC=1.[N+:25]([CH2:28][CH3:29])([O-:27])=[O:26].O>C1(C)C=CC=CC=1>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH:1]=[C:28]([N+:25]([O-:27])=[O:26])[CH3:29])[CH:11]=[CH:10][C:7]=1[O:8][CH3:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
toluene nitro ethane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.[N+](=O)([O-])CC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
formed water being
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to residue at 40°-50° C./20 mbar

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663360

Procedure details

A mixture of veratraldehyde (200 g, 1.20 mol), ammonium acetate (94.0 g, 1.22 mol) nitroethane (400 ml, 418 g, 5.57 mol) and toluene (200 ml) is refluxed for 2 hours and thirty minutes, with ternary azeotrope toluene/nitro ethane/water being distilled off and formed water being separated. The red solution is cooled down to about 40° C. and is concentrated to residue at 40°-50° C./20 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
toluene nitro ethane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.C([O-])(=O)C.[NH4+].C1(C)C=CC=CC=1.[N+:25]([CH2:28][CH3:29])([O-:27])=[O:26].O>C1(C)C=CC=CC=1>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH:1]=[C:28]([N+:25]([O-:27])=[O:26])[CH3:29])[CH:11]=[CH:10][C:7]=1[O:8][CH3:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
toluene nitro ethane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.[N+](=O)([O-])CC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
formed water being
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to residue at 40°-50° C./20 mbar

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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